2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one
CAS No.: 60988-75-2
Cat. No.: VC13335783
Molecular Formula: C9H8Cl2O
Molecular Weight: 203.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60988-75-2 |
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Molecular Formula | C9H8Cl2O |
Molecular Weight | 203.06 g/mol |
IUPAC Name | 2-chloro-1-(4-chloro-2-methylphenyl)ethanone |
Standard InChI | InChI=1S/C9H8Cl2O/c1-6-4-7(11)2-3-8(6)9(12)5-10/h2-4H,5H2,1H3 |
Standard InChI Key | BLJCWQPVXCTKTI-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Cl)C(=O)CCl |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(=O)CCl |
Introduction
IUPAC Name
The systematic IUPAC name for this compound is 2-chloro-1-(4-chloro-2-methylphenyl)ethan-1-one.
Molecular Formula
The molecular formula is C9H8Cl2O, indicating the presence of:
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9 carbon atoms
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8 hydrogen atoms
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2 chlorine atoms
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1 oxygen atom
Structural Features
The compound consists of:
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A phenyl ring substituted with a chlorine atom at the para position and a methyl group at the ortho position.
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A ketone group () attached to a two-carbon chain, one of which is substituted with another chlorine atom.
Reactivity
Due to the presence of the carbonyl group () and halogen atoms, this compound is reactive towards nucleophiles and can participate in substitution or addition reactions.
Synthesis
The synthesis of 2-chloro-1-(4-chloro-2-methylphenyl)ethan-1-one typically involves:
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Starting Materials:
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4-chloro-2-methylbenzene (as the aromatic precursor).
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Chloroacetyl chloride (for introducing the ethanone group).
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Reaction Conditions:
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Friedel-Crafts acylation using an aluminum chloride () catalyst.
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The reaction proceeds under anhydrous conditions in an inert solvent like dichloromethane.
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Mechanism:
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The electrophilic carbon in chloroacetyl chloride undergoes substitution at the aromatic ring's para position relative to the methyl group.
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Pharmaceutical Intermediates
Compounds like 2-chloro-1-(4-chloro-2-methylphenyl)ethan-1-one are often used as intermediates in the synthesis of pharmaceuticals, particularly those containing halogenated aromatic ketones.
Agrochemical Synthesis
Halogenated ketones are precursors for synthesizing herbicides, fungicides, or insecticides due to their ability to interact with biological systems.
Research Applications
This compound may serve as a substrate in organic synthesis research to explore:
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Nucleophilic substitution reactions.
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Formation of heterocyclic compounds.
Hazards
As with most halogenated ketones:
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It may be toxic if inhaled or ingested.
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Prolonged exposure can cause irritation to skin, eyes, and respiratory systems.
Precautions
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Handle under a fume hood with proper personal protective equipment (PPE), including gloves and goggles.
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Store in a cool, dry place away from incompatible substances like strong bases or oxidizing agents.
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